4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
The compound "4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine" is a chemical entity that appears to be related to various sulfonamide derivatives, which have been studied for their potential biological activities. The structure suggests the presence of a sulfonamide group, a piperazine ring, and a pyrimidine moiety, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves coupling reactions, such as the Suzuki coupling mentioned in the synthesis of methylpyrimidine sulfonyl piperazines . These reactions are typically carried out under conventional methods, yielding high purity compounds as confirmed by spectroscopic methods like IR, NMR, LC-MS, and elemental analysis . The synthesis of sulfamates incorporating piperazinyl-ureido moieties also involves strategic functional group transformations .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a piperazine ring. In the case of the compound , the piperazine is linked to a pyrimidine ring, which may influence the compound's binding to biological targets. The precise structure and substituents can significantly affect the compound's activity and selectivity .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cycloaddition reactions, as seen with cyclic N-sulfimines and enones or ynones . These reactions can be promoted by chiral amines and acids, leading to products with high diastereo- and enantioselectivity . The sulfonamide group itself is a versatile moiety that can engage in different chemical transformations, contributing to the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents on the aromatic ring, piperazine, and pyrimidine moieties can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's pharmacokinetics and pharmacodynamics, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body .
Relevant Case Studies
Several studies have evaluated the biological activities of sulfonamide derivatives. For instance, novel methylpyrimidine sulfonyl piperazines have shown promising antibacterial, anthelmintic, and anti-inflammatory activities . Similarly, sulfamates with piperazinyl-ureido moieties have been tested as inhibitors of carbonic anhydrase enzymes, with some derivatives showing low nanomolar inhibitory activity . These case studies highlight the therapeutic potential of sulfonamide derivatives in various medical applications .
Scientific Research Applications
Antioxidant Properties
Compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, closely related to the target compound, have been studied for their in vitro antioxidant properties. One such compound, 1-[3-(2-methoxyphenylcarbamoyl)oxy-2-hydroxypropyl]-4-(4-fluorophenyl)piperazin-1-ium chloride, demonstrated significant ABTS•+ scavenging (reducing) potential, comparable to the efficiency of certain reference drugs (Malík, Stanzel, Csöllei, & Čurillová, 2017).
Anticancer Potential
Synthesized pyrimidine-piperazine-chromene and -quinoline conjugates, which include compounds structurally similar to the target molecule, were evaluated against human breast cancer and kidney cell lines. Some of these compounds showed promising anti-proliferative activities, suggesting potential applications in cancer research (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Herbicidal Applications
Certain pyrimidine and triazine intermediates, including those related to the target compound, have been developed for use in herbicidal sulfonylureas. These compounds show selectivity in wheat and cotton, highlighting their potential in agriculture (Hamprecht, Mayer, Westphalen, & Walter, 1999).
Molecular Structure Analysis
Structural studies of compounds, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, which share a piperazine derivative core with the target compound, offer insights into their molecular behavior and potential interactions. These studies are valuable for understanding the physical and chemical properties of such compounds (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).
Antibacterial Activities
Research on piperazine derivatives, including those with structural similarity to the target compound, has explored their antibacterial activities. Novel derivatives have shown potential against various bacterial strains, indicating their possible use in antimicrobial treatments (Qi, 2014).
5-HT7 Receptor Antagonism
Piperazine derivatives have been evaluated as antagonists for the 5-HT7 receptor, a target in neuropsychiatric disorders. Some compounds exhibited promising activity, suggesting their potential in the development of treatments for such conditions (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with.
properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTHFCSYETYHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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